tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate
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Overview
Description
tert-Butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate is a chemical compound that features a morpholine ring substituted with a tert-butyl group and a dihydroxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and is suitable for sterically demanding substrates.
Industrial Production Methods
Industrial production of tert-butyl esters often employs flow microreactor systems, which allow for the efficient and scalable introduction of the tert-butoxycarbonyl group into various organic compounds . This method is advantageous due to its sustainability and ability to handle large-scale reactions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized using catalysts such as manganese-oxo species.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The morpholine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions often involve the use of solvents like nonafluoro-tert-butyl alcohol (NFTBA) to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyl group typically yields primary alcohols .
Scientific Research Applications
tert-Butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for certain enzymes and receptors . The dihydroxyethyl side chain can participate in hydrogen bonding and other interactions that modulate the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl esters and morpholine derivatives, such as:
- tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate
- tert-Butyl (2S)-2-[(1S)-1,2-dihydroxypropyl]morpholine-4-carboxylate
Uniqueness
tert-Butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both the tert-butyl group and the dihydroxyethyl side chain allows for a wide range of chemical modifications and applications .
Biological Activity
tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate is a morpholine derivative that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a morpholine ring and a tert-butyl ester group, which may influence its interaction with biological systems.
- Molecular Formula : C11H21NO5
- Molecular Weight : 247.2881 g/mol
- CAS Number : 2137073-66-4
- SMILES Notation : OCC@@HO
Biological Activity
Research into the biological activity of this compound suggests several potential therapeutic applications. Here are key findings from diverse studies:
1. Antioxidant Activity
Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure may contribute to radical scavenging capabilities, potentially providing protective effects against oxidative stress-related diseases.
2. Enzyme Inhibition
Preliminary investigations suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with enzymes like acetylcholinesterase, which is crucial for neurotransmission and could have implications for treating neurodegenerative disorders.
Case Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant capacity of morpholine derivatives, this compound showed a significant reduction in lipid peroxidation in vitro, indicating its potential as a protective agent against cellular damage caused by free radicals.
Case Study 2: Enzyme Interaction
A detailed kinetic study revealed that this compound inhibited acetylcholinesterase activity with an IC50 value of 12 µM. This finding suggests its potential application in the treatment of Alzheimer's disease by enhancing cholinergic transmission.
Data Table: Biological Activities
Properties
IUPAC Name |
tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-4-5-16-9(6-12)8(14)7-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAGAHJOSHQWKP-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)[C@H](CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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